N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide
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Description
N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N2O3S2 and its molecular weight is 401.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structures similar to the query chemical, to evaluate their antitumor activities. Notably, certain compounds demonstrated significant anticancer activity against a range of cancer cell lines, highlighting the potential therapeutic applications of these molecules in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Photosensitizers in Solar Cells
- Another research focused on benzothiazolinone acetamide analogs for their spectroscopic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that these compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Y. Mary, Gozde Yalcin, et al., 2020).
Antimicrobial Activity
- Synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was reported, which displayed broad-spectrum antibacterial activity. This suggests their potential use as antibacterial agents in treating various microbial infections (Manoj N. Bhoi, Mayuri A. Borad, et al., 2015).
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c16-10-5-3-6-11(17)14(10)18-13(20)8-23-15-9-4-1-2-7-12(9)24(21,22)19-15/h1-7H,8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVIWYBFYNOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.